![molecular formula C9H8BrF3O B6354863 2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene CAS No. 1824438-46-1](/img/structure/B6354863.png)
2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene
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Description
The compound “2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene” is an organic molecule that contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a bromine atom, a methoxymethyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The benzene ring in the molecule provides a stable, aromatic core. The bromine atom, methoxymethyl group, and trifluoromethyl group are electron-withdrawing groups that can influence the electron density and reactivity of the benzene ring .Chemical Reactions Analysis
The presence of the bromine atom makes the compound susceptible to nucleophilic aromatic substitution reactions. The trifluoromethyl group is generally stable and not very reactive, while the methoxymethyl group could potentially undergo reactions involving the breaking of the carbon-oxygen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling point .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMMDDGTVKJHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(methoxymethyl)-4-(trifluoromethyl)benzene |
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